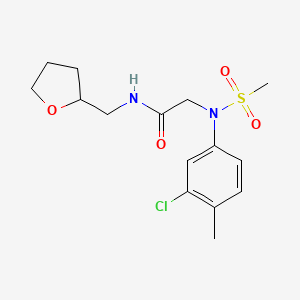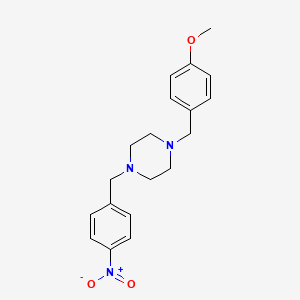
8-(4-acetyl-1-piperazinyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves multiple steps, starting from basic purine structures to introduce specific substituents like the piperazinyl and acetyl groups. A related compound's synthesis involved creating derivatives with varying alkylamino substitutions, which displayed prophylactic antiarrhythmic activity and hypotensive activity, illustrating the methodological approaches to modifying the purine core for specific biological activities (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of related compounds has revealed that the purine system's fused rings are planar and inclined at slight angles to each other, with specific substituents adopting chair conformations or trans-gauche-trans conformations. This detailed understanding of the molecular geometry aids in predicting the compound's reactivity and interaction with biological targets (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups, which can undergo various reactions, including substitutions and interactions with receptors. For instance, compounds with arylpiperazinylacetamide derivatives of purine diones were synthesized and evaluated for their affinities towards serotonin and dopamine receptors, showing potential as dual 5-HT6/D2 receptors ligands (Żmudzki et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in biological systems and its formulation for potential therapeutic use. Studies on related compounds have shown how crystalline forms and hydrogen-bonding networks affect their solubility and stability, providing insights into the design of more effective drug candidates (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity towards different functional groups, ionization potential, and interaction with biological targets, dictate the compound's pharmacological profile. For example, the introduction of specific substituents like the ethoxyphenyl group can significantly impact the compound's interaction energies, electrostatic potential map, and binding affinities, which are critical for its bioactivity and pharmacokinetics (Shukla et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-(4-acetylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-4-20-10-11(17(3)14(23)16-12(10)22)15-13(20)19-7-5-18(6-8-19)9(2)21/h4-8H2,1-3H3,(H,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLVKFJSMHTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)C(=O)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Acetylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B5513801.png)

![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)


![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5513860.png)
![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B5513867.png)
![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5513870.png)
![2,4-dimethoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5513882.png)